molecular formula C11H8F6O3 B7891740 Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate CAS No. 87964-31-6

Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate

Cat. No. B7891740
M. Wt: 302.17 g/mol
InChI Key: AMLQVJSODCJJPX-UHFFFAOYSA-N
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Patent
US04416687

Procedure details

To a stirred solution containing 11.5 g (0.05 mole) of 3,5-ditrifluoromethylphenol, 3.3 g (0.05 mole) of 85% potassium hydroxide, 200 ml of N,N-dimethylformamide and 10 ml of water, 0.055 mole of methyl bromoacetate was added in one portion. The stirred reaction mixture was heated at 80°-90° C. for 22 hours. After cooling to 25° C., 500 ml of water and 500 ml of ethyl ether were added; and stirring was continued for 15 minutes. The separated ether layer was washed with water until neutral to litmus and dried over sodium sulfate. The ether was removed in vacuo at a maximum temperature of 80°-90° C. at 1-2 mm of Hg. A product with a melting point of 65°-67° C. (after recrystallization from heptane) was obtained with a yield of 99%.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.055 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]([F:10])([F:9])[F:8])=[CH:5][C:4]([OH:11])=[CH:3][C:2]=1[C:12]([F:15])([F:14])[F:13].[OH-].[K+].CN(C)C=O.Br[CH2:24][C:25]([O:27][CH3:28])=[O:26]>C(OCC)C.O>[F:15][C:12]([F:13])([F:14])[C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([C:7]([F:9])([F:8])[F:10])[CH:1]=1)[O:11][CH2:24][C:25]([O:27][CH3:28])=[O:26] |f:1.2|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
C1=C(C=C(C=C1C(F)(F)F)O)C(F)(F)F
Name
Quantity
3.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.055 mol
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 80°-90° C. for 22 hours
Duration
22 h
WASH
Type
WASH
Details
The separated ether layer was washed with water until neutral to litmus and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ether was removed in vacuo at a maximum temperature of 80°-90° C. at 1-2 mm of Hg
CUSTOM
Type
CUSTOM
Details
A product with a melting point of 65°-67° C. (after recrystallization from heptane)
CUSTOM
Type
CUSTOM
Details
was obtained with a yield of 99%

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
FC(C=1C=C(OCC(=O)OC)C=C(C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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